5-Methylisoxazole-4-carboxylic acid
Overview
Description
5-Methylisoxazole-4-carboxylic acid is a chemical compound studied for its diverse chemical properties and synthesis methods. It is a derivative of isoxazole, an aromatic heterocycle.
Synthesis Analysis
- The synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through domino isoxazole-isoxazole isomerization, utilizing Fe(II)-catalyzed isomerization under specific conditions (Serebryannikova et al., 2019).
- Other synthesis methods involve one-pot processes to create derivatives of 3-methylisoxazole-5-carboxamides from 3-methyl isoxazole-5-carboxylic acid, employing various reactants (Martins et al., 2002).
Molecular Structure Analysis
- X-ray crystallography and computer-aided design studies have been conducted on derivatives of 5-methylisoxazole-4-carboxylic acid, providing insights into their molecular structures and properties (Jezierska et al., 2003).
Chemical Reactions and Properties
- 5-Methylisoxazole-4-carboxylic acid derivatives undergo various chemical reactions, including nucleophilic reactions to form compounds like 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids (Robins et al., 2007).
- The compound also participates in reactions with nucleophiles, forming addition and/or addition-elimination products, highlighting its reactivity (Pocar et al., 1980).
Physical Properties Analysis
- Detailed structural, electronic, and spectroscopic studies have been conducted on similar compounds, offering insights into their physical properties, such as vibrational features and hydrogen bonding (Singh et al., 2019).
Scientific Research Applications
- Chemistry and Pharmaceuticals
- Application Summary : 5-Methylisoxazole-4-carboxylic acid is used as a reactant for various chemical reactions . It’s used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It’s also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it’s used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
- Results or Outcomes : The outcomes of these reactions would be the production of the desired compounds, such as aminopyrazole amide derivatives or trifluoromethoxyphenyl (thiazolyl)pyrroles . Quantitative data or statistical analyses were not provided in the sources.
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Synthesis of 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
- Application Summary : 5-Methylisoxazole-4-carboxylic acid can be used to synthesize 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid. This compound may have potential applications in various fields, although the specific details are not provided in the source.
- Results or Outcomes : The outcome of this reaction would be the production of 4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid. Quantitative data or statistical analyses were not provided in the source.
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Preparation and Lithiation of 3,5-Disubstituted Isoxazoles
- Application Summary : 5-Methylisoxazole-4-carboxylic acid can be used in the preparation and lithiation of 3,5-disubstituted isoxazoles . These compounds have potential value in penicillin synthesis .
- Methods of Application : The specific methods of preparation and lithiation would depend on the specific reaction being carried out. The source mentions the reaction of 3-phenyl-5-alkoxy or -thioalkoxyisoxazoles with n-butyllithium and carbon dioxide .
- Results or Outcomes : The outcomes of these reactions would be the production of the desired compounds, such as 3-phenyl-5-alkoxy or -thioalkoxyisoxazole-4-carboxylic acids . Quantitative data or statistical analyses were not provided in the source.
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Lewis Acid-Mediated Transformations of 5-Acyl-N-Fluoroalkyl-1,2,3-Triazoles
- Application Summary : 5-Methylisoxazole-4-carboxylic acid can be used in Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles . These compounds are important classes of biologically active compounds known as anti-inflammatory/anticancer agents or enzyme inhibitors .
- Methods of Application : The specific methods of transformation would depend on the specific reaction being carried out. The source mentions the reaction of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles with Lewis acids aluminium trichloride or boron trifluoride etherate .
- Results or Outcomes : The outcomes of these reactions would be the production of the desired compounds, such as 2-N-substituted indenones, cyclopentenones, and 4-carbonyl oxazoles . Quantitative data or statistical analyses were not provided in the source.
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Synthesis of Leflunomide
- Application Summary : 5-Methylisoxazole-4-carboxylic Acid is an intermediate for the synthesis of Leflunomide . Leflunomide is a disease-modifying anti-rheumatic drug (DMARD) used to treat rheumatoid arthritis .
- Results or Outcomes : The outcome of this reaction would be the production of Leflunomide . Quantitative data or statistical analyses were not provided in the source.
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Herbicidal Activities
- Application Summary : 5-Methylisoxazole-4-carboxylic Acid has herbicidal activities towards Digitaria ciliaris . Digitaria ciliaris, also known as Southern Crabgrass, is a species of grass in the family Poaceae .
- Results or Outcomes : The outcome of this application would be the control of Digitaria ciliaris . Quantitative data or statistical analyses were not provided in the source.
Safety And Hazards
Handling 5-Methylisoxazole-4-carboxylic acid requires personal protective equipment and adequate ventilation . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXUKGMJCPBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195503 | |
Record name | 5-Methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoxazole-4-carboxylic acid | |
CAS RN |
42831-50-5 | |
Record name | 5-Methylisoxazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42831-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylisoxazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042831505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylisoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylisoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Isoxazolecarboxylic acid, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL2Q213Q2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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